molecular formula C10H14Cl2N2O B1527869 3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride CAS No. 1311313-86-6

3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride

Cat. No.: B1527869
CAS No.: 1311313-86-6
M. Wt: 249.13 g/mol
InChI Key: FYYXADPKTWFPHN-UHFFFAOYSA-N
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Description

3-Amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as tryptamine derivatives.

  • Reaction Conditions: The reaction conditions include the use of strong acids or bases, depending on the specific synthetic route chosen. For example, a common method involves the cyclization of tryptamine derivatives under acidic conditions to form the indole ring.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore its specific biological effects and potential therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a precursor for the development of new drugs. Its structural similarity to other biologically active compounds makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Indole-3-acetic acid (IAA): A naturally occurring plant hormone with similar structural features.

  • Tryptophan: An essential amino acid that serves as a precursor to indole derivatives.

  • Serotonin: A neurotransmitter derived from tryptophan, sharing the indole ring structure.

Uniqueness: 3-Amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride is unique due to its specific substitution pattern and the presence of the amino group, which can influence its reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

3-amino-1,5-dimethyl-3H-indol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.2ClH/c1-6-3-4-8-7(5-6)9(11)10(13)12(8)2;;/h3-5,9H,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYXADPKTWFPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride
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3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride
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3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride
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3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride
Reactant of Route 5
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3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride
Reactant of Route 6
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3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride

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